

# An In-depth Technical Guide on the Solubility of CMPO in Organic Solvents

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## Compound of Interest

*Compound Name:* *N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide*

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This technical guide provides a comprehensive overview of the solubility of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), a key extractant in chemical separation processes and a compound of interest in various research and development applications. Understanding its solubility in different organic solvents is critical for process design, optimization, and formulation development.

## Quantitative Solubility Data

The solubility of CMPO has been determined in a range of organic solvents, with a particular focus on those relevant to the TRUEX (TRAnsUranic EXtraction) process. The following tables summarize the available quantitative data.

Table 1: Solubility of CMPO in n-Dodecane at Various Temperatures

Temperature (°C)	Solubility (M)
0	0.25
25	0.5
40	0.75
50	>1.0

Table 2: Solubility of CMPO in Tributyl Phosphate (TBP) and n-Dodecane Mixtures at 25 °C

TBP Concentration (vol %)	n-Dodecane Concentration (vol %)	CMPO Solubility (M)
0	100	0.5
10	90	0.6
20	80	0.75
30	70	>1.0

Table 3: Qualitative Solubility of CMPO in Various Organic Solvents

Solvent Class	Solvent	Qualitative Solubility
Aliphatic Hydrocarbons	n-Dodecane	Moderately Soluble
Kerosene	Sparingly Soluble	
Aromatic Hydrocarbons	Toluene	Soluble
Xylene	Soluble	
Chlorinated Solvents	Carbon Tetrachloride	Soluble
Chloroform	Soluble	
Ethers	Diethyl Ether	Sparingly Soluble
Alcohols	Methanol	Sparingly Soluble
Ethanol	Sparingly Soluble	
Ketones	Cyclohexanone	Soluble

## Experimental Protocols for Solubility Determination

The determination of CMPO solubility is crucial for its application. The following are detailed methodologies for key experiments to ascertain the solubility of CMPO in organic solvents.

### Isothermal Equilibrium Method

This method is a standard procedure for determining the equilibrium solubility of a solid compound in a solvent at a constant temperature.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of CMPO is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.
- **Equilibration:** The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Visual confirmation of excess solid CMPO at the bottom of the vessel is necessary.

- **Sample Collection and Separation:** After equilibration, agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent precipitation or dissolution during sampling. The sample is immediately filtered through a fine-porosity filter (e.g., 0.22  $\mu\text{m}$  PTFE) to remove any undissolved microparticles.
- **Concentration Analysis:** The concentration of CMPO in the filtered saturated solution is determined using an appropriate analytical technique.

## Analytical Techniques for Concentration Determination

Two common methods for determining the concentration of CMPO in the saturated solvent are the Gravimetric Method and UV-Vis Spectrophotometry.

**Principle:** This method involves the evaporation of the solvent to determine the mass of the dissolved solute.<sup>[1][2]</sup>

**Procedure:**

- A precisely measured volume or mass of the filtered saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).
- The solvent is carefully evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the CMPO.
- The container with the dried CMPO residue is cooled to room temperature in a desiccator and then weighed accurately.
- The mass of the dissolved CMPO is calculated by subtracting the initial weight of the empty container.
- The solubility is then expressed in the desired units (e.g., g/L or mol/L).

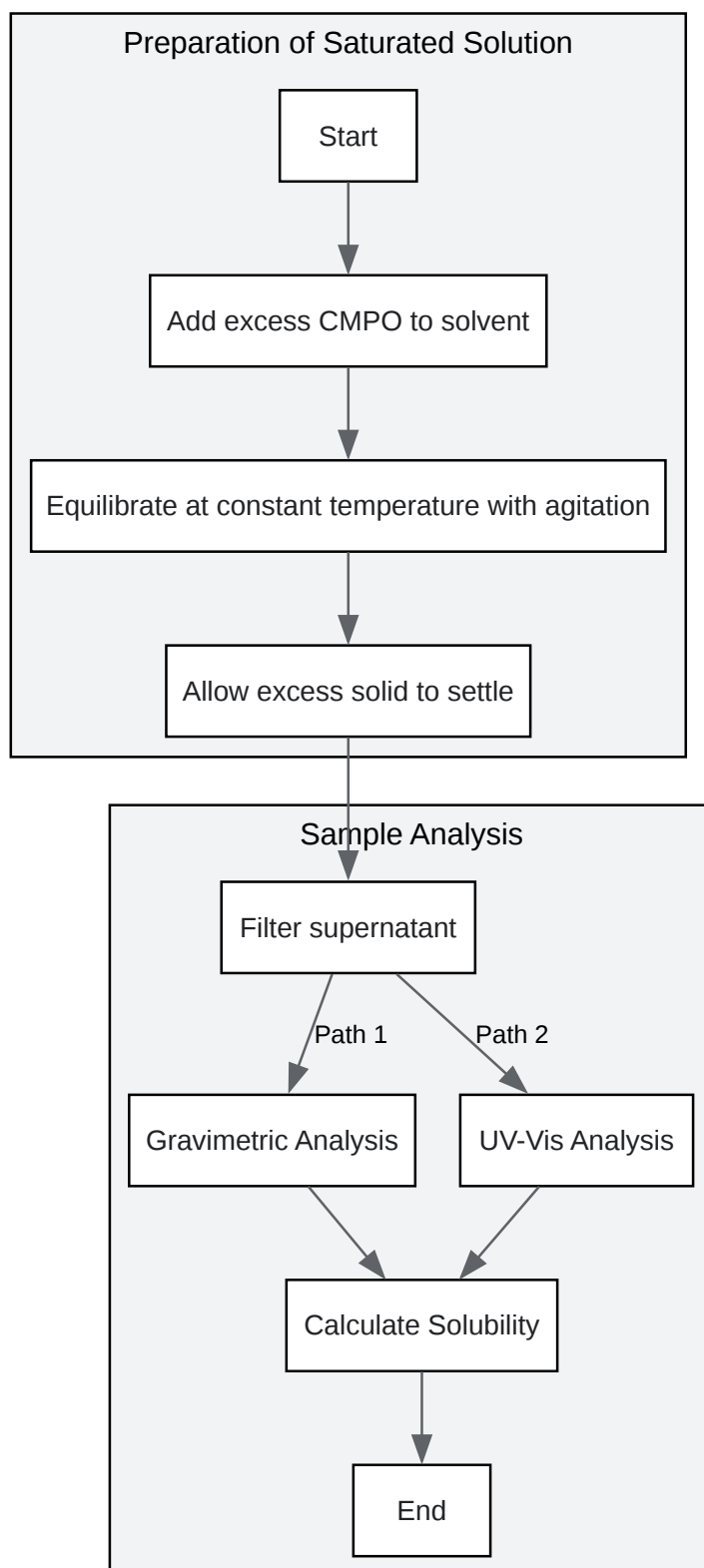
**Principle:** This method relies on the absorption of ultraviolet or visible light by the solute, which is proportional to its concentration (Beer-Lambert Law).<sup>[3][4][5][6][7]</sup>

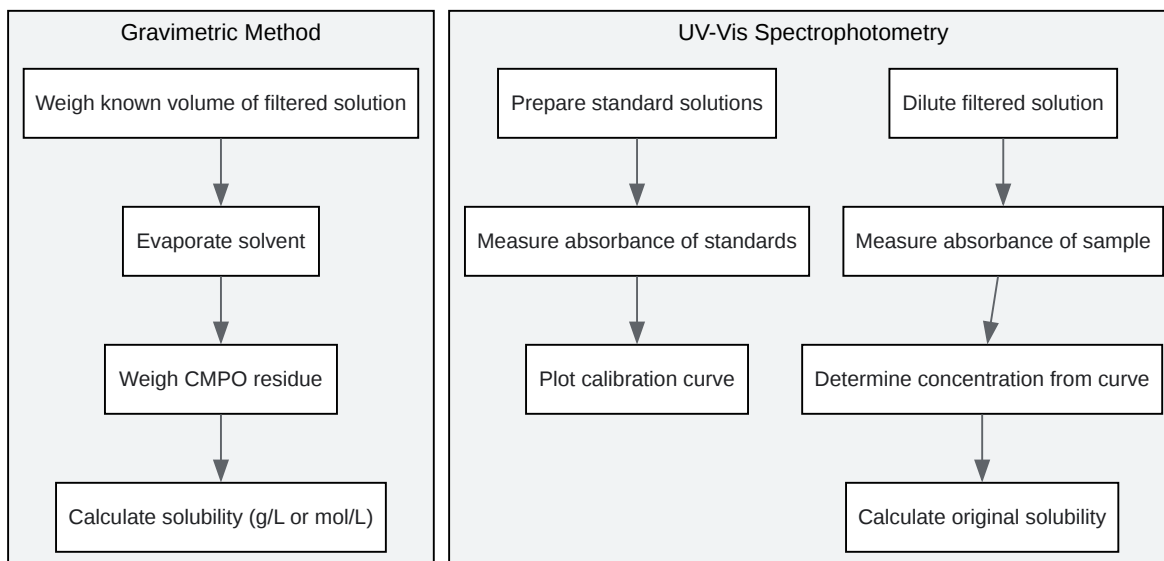
**Procedure:**

- Calibration Curve: A series of standard solutions of CMPO with known concentrations in the solvent of interest are prepared.
- The absorbance of each standard solution is measured at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for CMPO using a UV-Vis spectrophotometer.
- A calibration curve is constructed by plotting absorbance versus concentration.
- Sample Analysis: The filtered saturated solution is appropriately diluted with the pure solvent to bring its absorbance within the linear range of the calibration curve.
- The absorbance of the diluted sample is measured at the same  $\lambda_{\text{max}}$ .
- The concentration of CMPO in the diluted sample is determined from the calibration curve, and the original solubility is calculated by taking the dilution factor into account.

## Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of CMPO.





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